

# A Comparative Guide to $^{13}\text{C}$ NMR Shifts for Substituted Isonicotinamide Derivatives

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## Compound of Interest

Compound Name: 2-Chloropyridine-4-carbonyl chloride

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This guide provides a comparative analysis of  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) chemical shifts for a series of substituted isonicotinamide derivatives. The data presented herein is crucial for the structural elucidation and characterization of novel compounds in medicinal chemistry and drug development, where the isonicotinamide scaffold is a key pharmacophore. This document summarizes quantitative spectral data, details the experimental methodology for data acquisition, and illustrates the structural relationships of the analyzed compounds.

## Comparison of $^{13}\text{C}$ NMR Chemical Shifts

The following table summarizes the  $^{13}\text{C}$  NMR chemical shift ( $\delta$ ) values in parts per million (ppm) for a series of isonicotinic acid hydrazide derivatives. These compounds share a common isonicotinoyl core and differ by the substitution on the hydrazone moiety, which is formed from the reaction of isoniazid (isonicotinic acid hydrazide) with various substituted 2-hydroxyacetophenones. The data allows for a direct comparison of the electronic effects of different substituents on the carbon atoms of the pyridine ring and the hydrazide side chain.<sup>[1]</sup>

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) of Isonicotinic Acid Hydrazide Derivatives in  $\text{CDCl}_3$ <sup>[1]</sup>

Carbon Atom	Derivative 3a (R <sup>1</sup> =R <sup>2</sup> =H)	Derivative 3b (R <sup>1</sup> =Cl, R <sup>2</sup> =H)	Derivative 3c (R <sup>1</sup> =Br, R <sup>2</sup> =H)	Derivative 3d (R <sup>1</sup> =CH <sub>3</sub> , R <sup>2</sup> =H)	Derivative 3e (R <sup>1</sup> =OCH <sub>3</sub> , R <sup>2</sup> =H)
Pyridine Ring					
C-2, C-6	150.71	150.75	150.76	150.73	150.73
C-3, C-5	122.57	122.61	122.64	125.57	122.57
C-4	140.78	140.61	140.50	140.74	140.71
Side Chain					
C=O	163.71	163.59	163.98	163.50	163.53
C=N	158.54	159.21	158.34	160.06	159.70
CH <sub>3</sub> -C=N	14.81	14.95	15.01	14.86	15.00
Substituent Phenyl Ring & Other					
C-1'	119.45	120.33	121.20	119.41	119.83
C-2' (C-OH)	157.41	156.24	158.34	157.11	153.24
C-3'	117.51	118.95	119.75	117.71	113.57
C-4'	129.57	129.41	131.25	129.29	118.49
C-5' (C-R <sup>1</sup> )	121.57	127.81	127.59	127.59	152.04
C-6'	132.51	132.11	127.59	132.78	118.57
CH <sub>3</sub> (on phenyl)	-	-	-	20.76	-
OCH <sub>3</sub> (on phenyl)	-	-	-	-	56.15

Note: The numbering of the carbon atoms for the purpose of this table is illustrated in the diagrams below.

## Experimental Protocols

The experimental data cited in this guide was obtained using the following methodology.<sup>[1]</sup> Adherence to a consistent protocol is essential for ensuring the reproducibility and comparability of NMR data.

Instrumentation: NMR spectra were recorded on a Jeol ECP 400 spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  NMR and, consequently, 100 MHz for  $^{13}\text{C}$  NMR.

Sample Preparation:

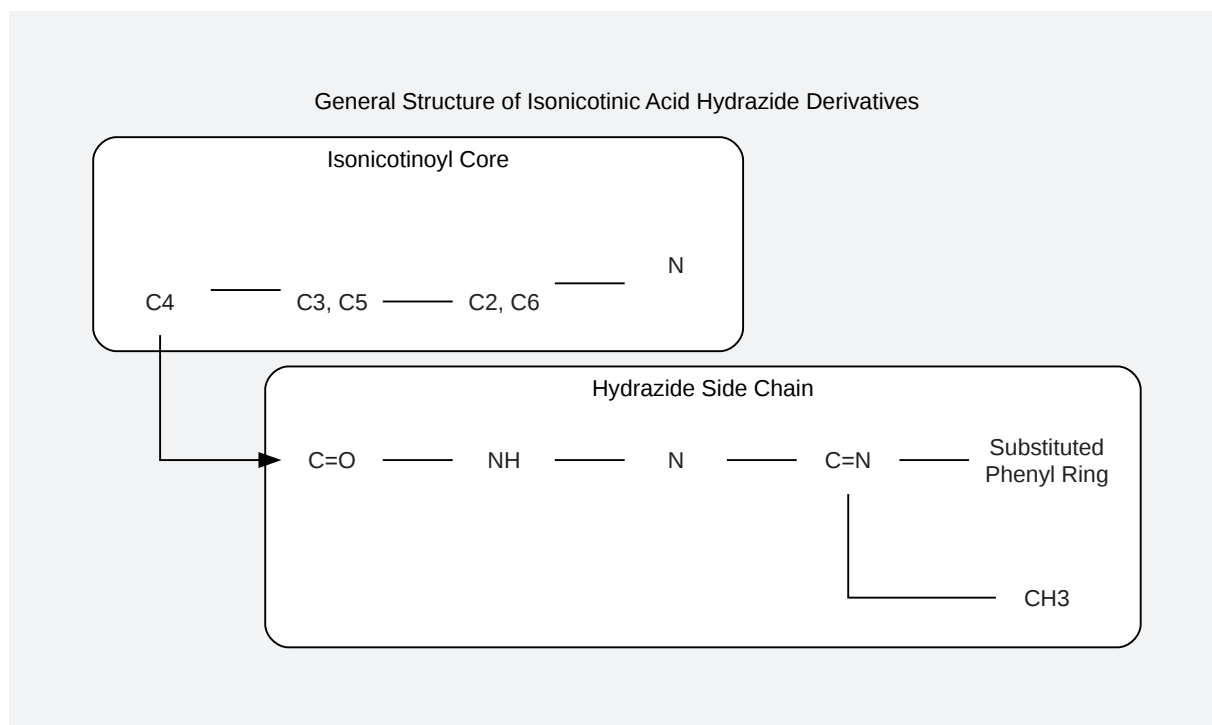
- The substituted isonicotinamide derivative was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution was transferred to a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts to 0.00 ppm.

$^{13}\text{C}$  NMR Data Acquisition:

- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment was performed.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Chemical Shifts ( $\delta$ ): Expressed in parts per million (ppm) relative to TMS.

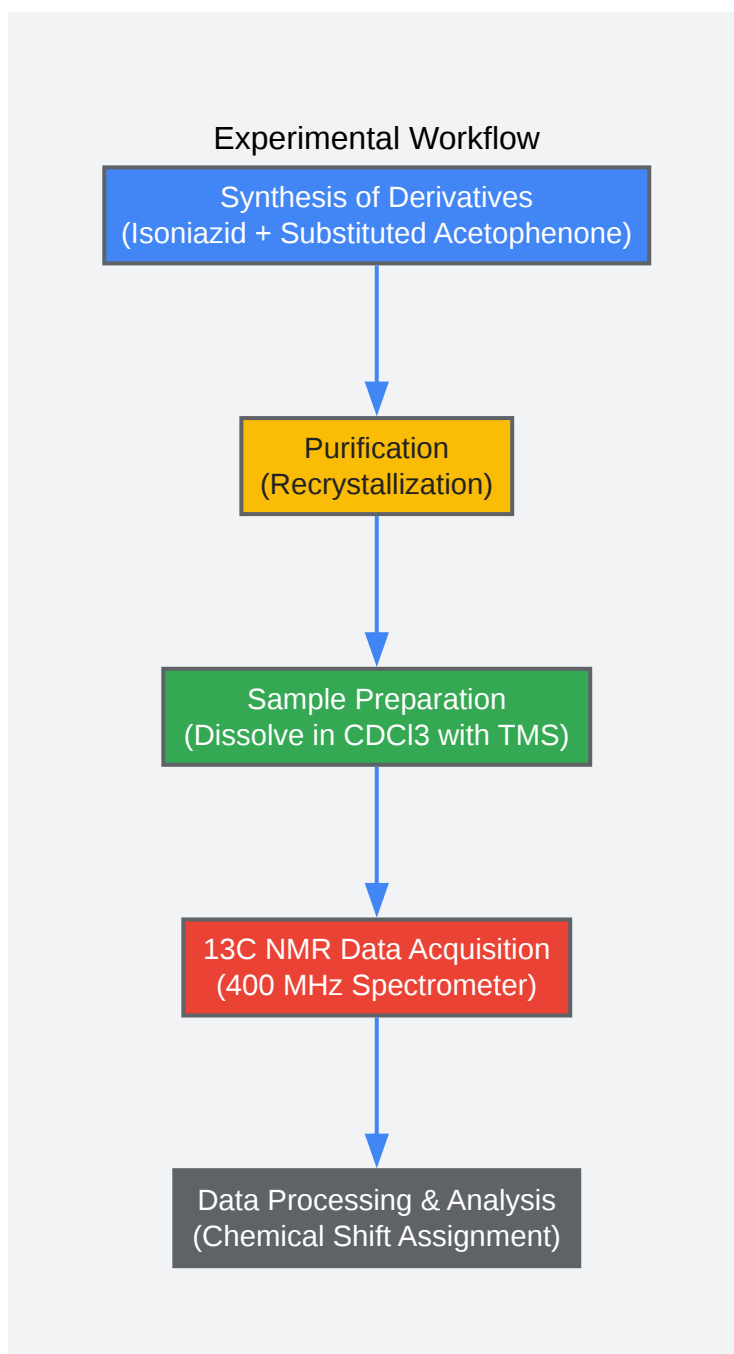
## Visualization of Structures and Workflows

The following diagrams illustrate the general structure of the compared isonicotinamide derivatives and a typical workflow for their synthesis and characterization.



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Caption: General chemical structure of the compared derivatives.



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Caption: Workflow for synthesis and  $^{13}\text{C}$  NMR analysis.

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## References

- 1. spectrabase.com [spectrabase.com]
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